(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one
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Overview
Description
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple phenyl and fluorophenyl groups, as well as hydroxyl functionalities. Its stereochemistry is defined by the specific configuration of its chiral centers.
Preparation Methods
The synthesis of (4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one involves several steps. Typically, the synthetic route includes the formation of the diazepinone ring followed by the introduction of the fluorophenyl and phenylmethyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the correct stereochemistry and high yield. Industrial production methods may involve optimization of these steps to scale up the process while maintaining purity and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The diazepinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling, contributing to its therapeutic potential .
Comparison with Similar Compounds
Compared to other similar compounds, (4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.
Pomegranate Extract Compounds: Notable for their bioactive properties. This compound’s distinct structure and properties make it a valuable subject for further research and development.
Properties
CAS No. |
153182-30-0 |
---|---|
Molecular Formula |
C33H32F2N2O3 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32F2N2O3/c34-27-15-11-25(12-16-27)21-36-29(19-23-7-3-1-4-8-23)31(38)32(39)30(20-24-9-5-2-6-10-24)37(33(36)40)22-26-13-17-28(35)18-14-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChI Key |
UWMAWECJLCRQTB-ZRTHHSRSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)CC5=CC=CC=C5)O)O |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)CC5=CC=CC=C5)O)O |
153182-30-0 | |
Synonyms |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydro xy-1,3-diazepan-2-one |
Origin of Product |
United States |
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